2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane
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Overview
Description
Fisetin hydrate (1:x) is a flavonol, a type of polyphenolic compound, found in various fruits and vegetables such as strawberries, apples, persimmons, grapes, onions, and cucumbers . It is known for its distinct antioxidant properties and has been identified as a secondary metabolite in many plants . The compound is recognized for its potential health benefits, including anti-inflammatory, chemopreventive, chemotherapeutic, and senotherapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fisetin can be synthesized through various methods, including the Claisen-Schmidt condensation, Suzuki cross-coupling, and carbonylative Heck olefin arylation . These methods involve the use of different catalysts and reaction conditions to achieve the desired product. For instance, the Claisen-Schmidt condensation is base-catalyzed, while the Suzuki cross-coupling and carbonylative Heck olefin arylation are catalyzed by palladium complexes .
Industrial Production Methods: Industrial production of fisetin involves the extraction from natural sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials. Chemical synthesis, on the other hand, involves the use of various reagents and catalysts to produce fisetin in large quantities .
Chemical Reactions Analysis
Types of Reactions: Fisetin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving fisetin include oxidizing agents, reducing agents, and various catalysts. For example, palladium complexes are used in the Suzuki cross-coupling and carbonylative Heck olefin arylation reactions .
Major Products Formed: The major products formed from the reactions involving fisetin depend on the type of reaction and the reagents used. For instance, oxidation reactions can lead to the formation of various oxidized derivatives of fisetin, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Fisetin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and reactions of flavonols . In biology, fisetin is studied for its antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases . In medicine, fisetin is being investigated for its potential use in treating cancer, neurodegenerative diseases, and other health conditions . In the industry, fisetin is used in the development of dietary supplements and functional foods due to its health-promoting properties .
Mechanism of Action
Fisetin exerts its effects through various molecular targets and pathways. It has been shown to activate both intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death in cancer cells . Fisetin also modulates several signaling pathways, including the vascular endothelial growth factor, mitogen-activated protein kinase, nuclear factor-kappa B, PI3K/Akt/mTOR, and Nrf2/HO-1 pathways . These pathways are involved in processes such as cell growth, inflammation, and oxidative stress, which are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Fisetin is often compared with other flavonoids such as quercetin and cromolyn sodium . While quercetin is well-known for its anti-inflammatory effects, fisetin is recognized for its potential role in brain health and longevity . Both compounds share similar antioxidant properties, but fisetin has shown unique effects in modulating multiple biological processes . Cromolyn sodium, on the other hand, has been shown to interfere with amyloid-beta aggregation, similar to fisetin’s neuroprotective effects .
List of Similar Compounds:- Quercetin
- Cromolyn sodium
- Kaempferol
- Myricetin
Fisetin’s unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.CH4/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H4 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORWMECERKQJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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